N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 313952-60-2
VCID: VC0413161
InChI: InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20)
SMILES: C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl
Molecular Formula: C16H14ClN3S
Molecular Weight: 315.8g/mol

N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.: 313952-60-2

Main Products

VCID: VC0413161

Molecular Formula: C16H14ClN3S

Molecular Weight: 315.8g/mol

N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine - 313952-60-2

CAS No. 313952-60-2
Product Name N-(3-Chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular Formula C16H14ClN3S
Molecular Weight 315.8g/mol
IUPAC Name N-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20)
Standard InChIKey YDUKMCXMOCKPQZ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl
Canonical SMILES C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl
PubChem Compound 831273
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator